REACTION_CXSMILES
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[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)([O-:3])=[O:2].Cl[CH2:12][C:13]([OH:15])=[O:14]>O>[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH:8][CH2:12][C:13]([OH:15])=[O:14])=[CH:6][CH:5]=1)([O-:3])=[O:2]
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Name
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|
Quantity
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13.8 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=CC=C(N)C=C1
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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O
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Name
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Quantity
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18.9 g
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Type
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reactant
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Smiles
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ClCC(=O)O
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
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The title compound was collected by filtration
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Type
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WASH
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Details
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washed with water
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Type
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ADDITION
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Details
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a mixture of hexane and ether (1:1)
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Type
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CUSTOM
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Details
|
dried in vacuo
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Type
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CUSTOM
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Details
|
to yield 14.6 g (74%)
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Name
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|
Type
|
|
Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)NCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |